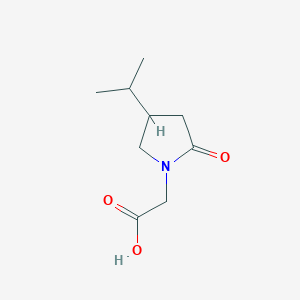
(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
科学的研究の応用
2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which leads to different biological profiles depending on the spatial orientation of substituents . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A parent compound with similar structural features.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A derivative with a hydroxyl group.
Uniqueness
2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct biological activities and chemical reactivity .
生物活性
(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring and an isopropyl group, suggests various biological activities, particularly in anti-inflammatory and analgesic contexts. The molecular formula for this compound is C₉H₁₅NO₃.
Therapeutic Potential
Preliminary research indicates that this compound may exhibit significant anti-inflammatory and analgesic properties. These activities are likely mediated through interactions with specific biological targets, influencing metabolic pathways or cellular responses. Such properties make it a candidate for further investigation in the treatment of pain management and inflammatory disorders.
The biological activity of this compound may arise from its ability to modulate various biological pathways. Interaction studies are essential to elucidate the pharmacodynamics of this compound. These studies typically involve:
- Binding affinity assessments to determine how well the compound interacts with target proteins.
- Cellular assays to evaluate the compound's effects on cell viability and proliferation.
- In vivo studies to assess therapeutic efficacy in animal models.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which can provide insights into its potential pharmacological effects. The following table summarizes some of these compounds along with their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Pyrrolidinone | Contains a pyrrolidine ring | Known for neuroprotective effects |
| N-(4-Isopropylphenyl)acetamide | Aromatic substitution on acetamide | Exhibits analgesic properties |
| 4-Methylpyridine | Methylated pyridine derivative | Used in agrochemicals |
The distinct combination of an isopropyl group and a carboxylic acid in this compound may confer unique pharmacological properties compared to these similar compounds.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-(2-oxo-4-propan-2-ylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(2)7-3-8(11)10(4-7)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChIキー |
RWGDAAOFFJUOGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(=O)N(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















